molecular formula C6Cl5F9 B1595429 1,1,3,5,6-Pentachlorononafluorohexane CAS No. 307-26-6

1,1,3,5,6-Pentachlorononafluorohexane

Cat. No.: B1595429
CAS No.: 307-26-6
M. Wt: 420.3 g/mol
InChI Key: DVAVTWDOWVBESE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily produced in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

1,1,3,5,6-Pentachlorononafluorohexane can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine and fluorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles and oxidizing or reducing agents. Specific conditions depend on the desired reaction and product .

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,3,4,5-Hexachlorononafluorohexane
  • 1,1,3,4,5,6-Hexachlorononafluorohexane
  • 1,1,2,3,4,5,6-Heptachlorononafluorohexane

Uniqueness

1,1,3,5,6-Pentachlorononafluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and applications in research .

Properties

IUPAC Name

1,1,3,5,6-pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAVTWDOWVBESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CFCl2(CF2CFCl)2CF2Cl, C6Cl5F9
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334368
Record name 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-26-6
Record name 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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